

XM462: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: XM462

Cat. No.: B15559774

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For Researchers, Scientists, and Drug Development Professionals

Introduction

XM462 is a potent inhibitor of dihydroceramide desaturase (DES1), a critical enzyme in the de novo sphingolipid biosynthesis pathway.^{[1][2]} DES1 catalyzes the introduction of a 4,5-trans double bond into dihydroceramide to form ceramide, a key bioactive lipid involved in various cellular processes, including apoptosis, cell cycle arrest, and inflammation. By inhibiting DES1, **XM462** leads to the accumulation of dihydroceramides and a reduction in ceramide levels, thereby modulating downstream signaling pathways. This property makes **XM462** a valuable tool for studying the roles of sphingolipids in health and disease, particularly in cancer research.^{[1][3]}

Supplier Information

XM462 can be sourced from the following supplier:

- MedChemExpress
 - Catalog Number: HY-135818^{[1][2]}
 - Purity: 99.80%^[1]

Product Datasheet

Physicochemical Properties

| Property | Value | Reference |
|-------------------|--------------|---------------------|
| CAS Number | 1045857-53-1 | [2] |
| Molecular Formula | C25H51NO3S | [2] |
| Molecular Weight | 445.74 g/mol | [2] |

Biological Activity

| Parameter | Value | Conditions | Reference |
|-----------|--------------|--|---|
| IC50 | 8.2 μ M | Dihydroceramide desaturase in vitro | [1] [2] |
| IC50 | 0.78 μ M | Dihydroceramide desaturase in cultured cells | [1] [2] |
| Ki | 2 μ M | Mixed-type inhibition in vitro | [1] [2] |

Solubility and Storage

| Solvent | Solubility | Notes | Reference |
|---------------------|----------------------------|--------------------------|---------------------|
| DMSO | 100 mg/mL (224.35 mM) | Requires sonication | [2] |
| In Vivo Formulation | \geq 2.5 mg/mL (5.61 mM) | 10% DMSO >> 90% corn oil | [2] |

Storage of Stock Solutions:[\[1\]](#)[\[2\]](#)

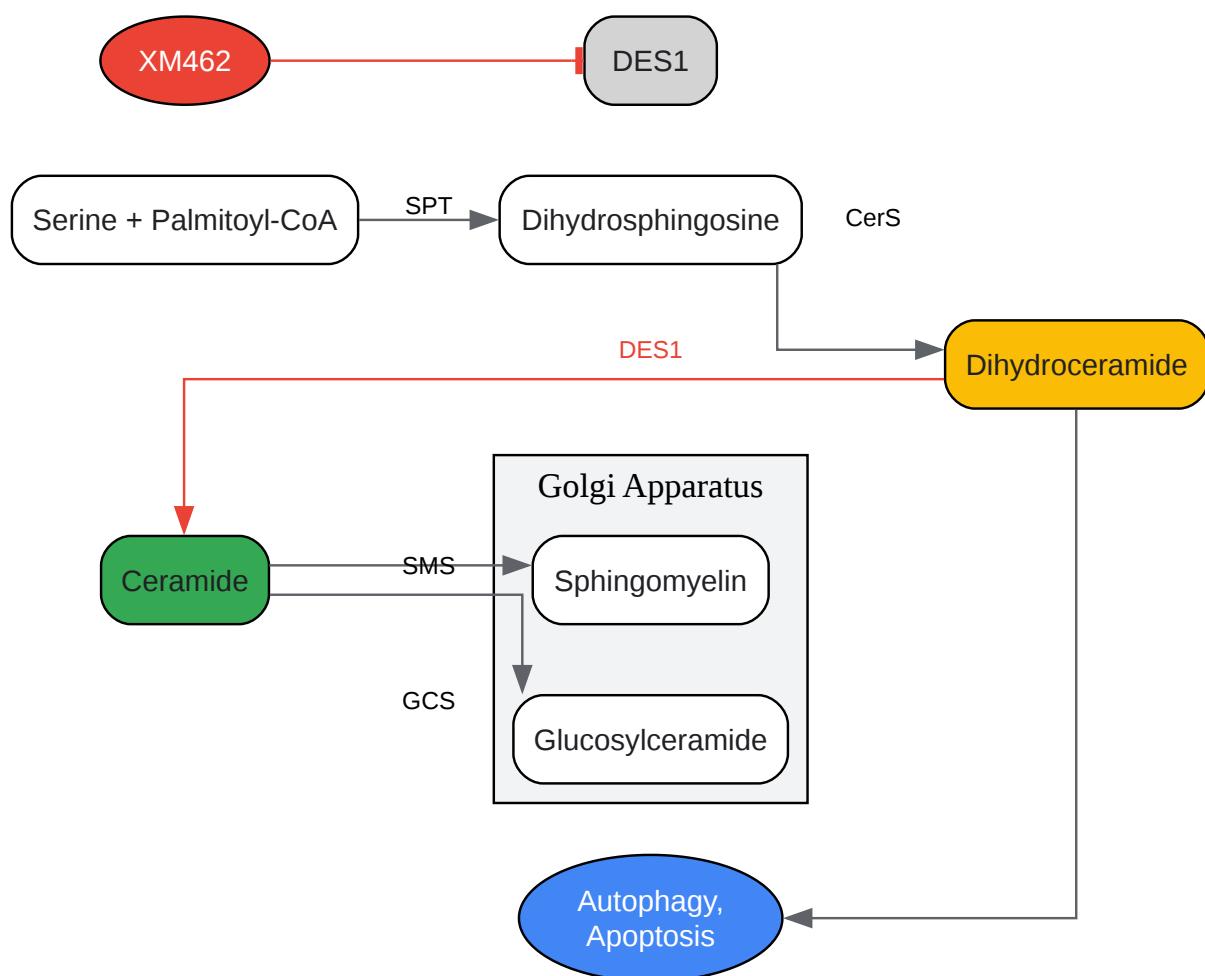
- 80°C: 6 months
- 20°C: 1 month

Powder Storage:[\[2\]](#)

- -20°C: 3 years
- 4°C: 2 years

Signaling Pathway

XM462 acts on the de novo sphingolipid synthesis pathway, which is initiated in the endoplasmic reticulum. The pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through several steps to produce dihydroceramide. Dihydroceramide desaturase 1 (DES1) then converts dihydroceramide to ceramide. Ceramide serves as a central hub for the synthesis of more complex sphingolipids like sphingomyelin and glucosylceramide. Inhibition of DES1 by **XM462** leads to an accumulation of dihydroceramides and a depletion of ceramides, which can trigger cellular responses such as autophagy and apoptosis.



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Figure 1: XM462 inhibits DES1 in the sphingolipid biosynthesis pathway.

Experimental Protocols

In Vitro Dihydroceramide Desaturase (DES1) Inhibition Assay

This protocol is adapted from methodologies described for measuring DES1 activity.[\[4\]](#)[\[5\]](#)

Materials:

- **XM462** stock solution (in DMSO or ethanol)
- Rat liver microsomes (as a source of DES1)
- N-C8:0-d-erythro-dihydroceramide (C8-dhCer) substrate
- [³H]-labeled C8-dhCer (for radiometric detection)
- NADH
- Bovine Serum Albumin (BSA)
- Phosphate buffer (0.2 M, pH 7.4)
- Scintillation fluid and vials

Procedure:

- Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:
 - Rat liver microsome lysate (from ~10⁶ cells)
 - BSA-substrate mix (final C8-dhCer concentration of 10 µM)
 - NADH (final concentration of 1.3 mg/mL)
 - Phosphate buffer (to final volume)

- Add Inhibitor: Add **XM462** from a stock solution to achieve the desired final concentrations (e.g., a range from 0.1 μ M to 100 μ M to determine IC50). For vehicle control, add an equivalent volume of DMSO or ethanol.
- Initiate Reaction: Add a known amount of [3H]-labeled C8-dhCer to the reaction mixture.
- Incubation: Incubate the reaction at 37°C for a set period (e.g., 4 hours).
- Stop Reaction: Terminate the reaction by adding a suitable solvent like methanol.
- Measure Activity: The conversion of [3H]-C8-dhCer to [3H]-C8-Cer results in the formation of tritiated water. Measure the radioactivity of the aqueous phase using a scintillation counter.
- Data Analysis: Calculate the percentage of inhibition for each **XM462** concentration compared to the vehicle control and determine the IC50 value.

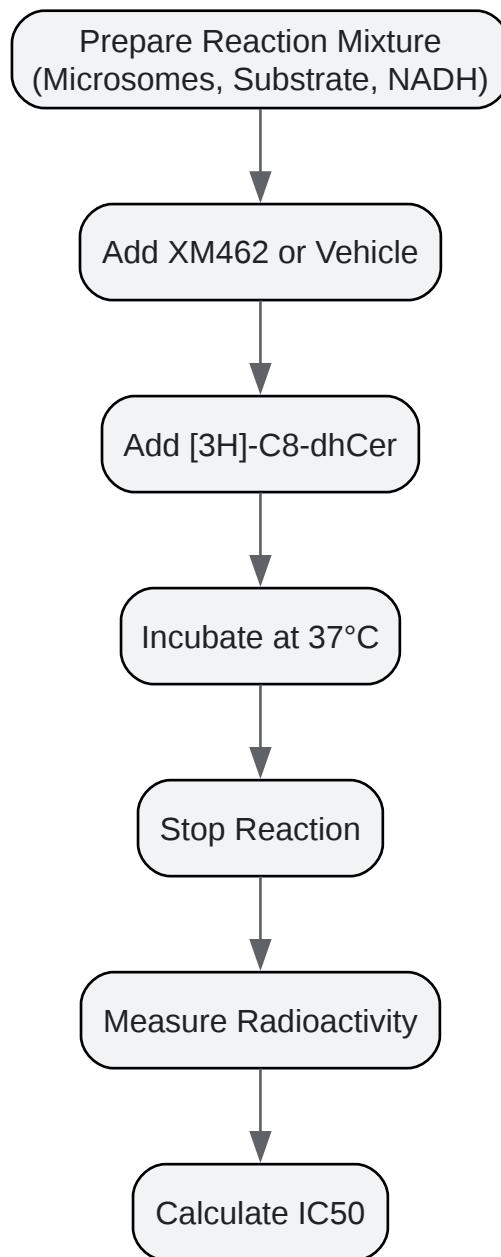
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Figure 2: Workflow for the in vitro DES1 inhibition assay.

Cell-Based Dihydroceramide Desaturase (DES1) Inhibition Assay

This protocol is based on studies investigating the effects of DES1 inhibitors in cultured cells.[\[4\]](#) [\[6\]](#)

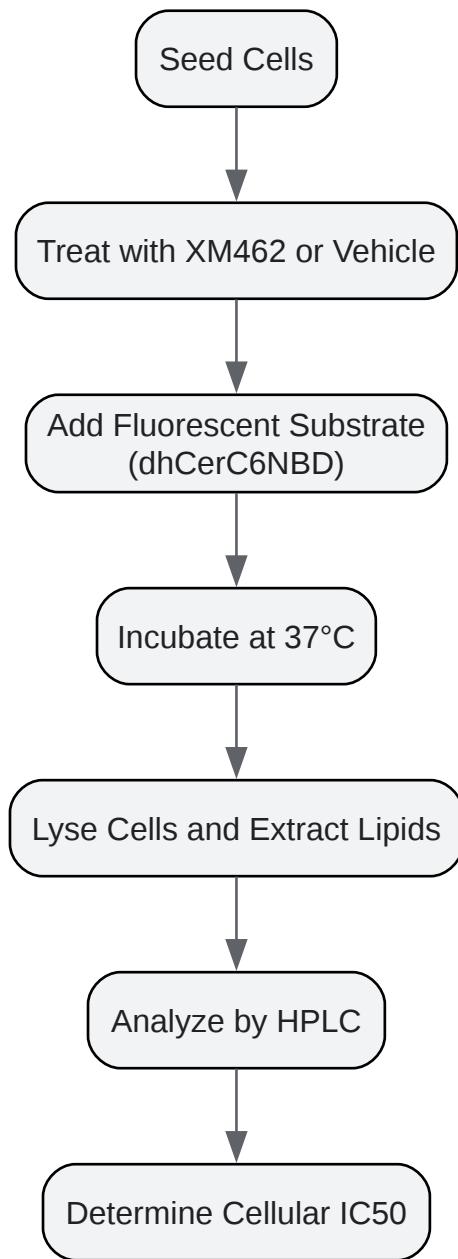
Materials:

- Cancer cell line of interest (e.g., HCT116, A549)
- Cell culture medium and supplements
- **XM462** stock solution (in DMSO or ethanol)
- NBD-C6-dihydroceramide (dhCerC6NBD) fluorescent substrate
- PBS
- Methanol
- HPLC system with a fluorescence detector

Procedure:

- Cell Seeding: Seed cells in a multi-well plate at a suitable density and allow them to adhere overnight.
- Treatment: Treat the cells with varying concentrations of **XM462** (e.g., 0.1 μ M to 50 μ M) or vehicle control (DMSO/ethanol) for a predetermined time (e.g., 24 hours).
- Substrate Addition: Add the fluorescent substrate dhCerC6NBD (final concentration of 10 μ M) to the cell culture medium.
- Incubation: Incubate the cells with the substrate for 4 hours at 37°C.
- Cell Lysis and Lipid Extraction:
 - Collect the cell media.
 - Wash the cells with PBS.
 - Lyse the cells and extract the lipids using a suitable solvent like methanol.
- HPLC Analysis: Analyze the lipid extracts using HPLC with a fluorescence detector to separate and quantify dhCerC6NBD and its product, NBD-C6-ceramide.

- Data Analysis: Calculate the percentage of inhibition of ceramide formation at each **XM462** concentration and determine the cellular IC₅₀.



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Figure 3: Workflow for the cell-based DES1 inhibition assay.

Disclaimer

XM462 is for research use only and is not intended for human or veterinary use.[\[1\]](#)

Researchers should consult the safety data sheet (SDS) provided by the supplier for handling

and safety information. The protocols provided here are for guidance and may require optimization for specific experimental conditions.

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